molecular formula C11H16N2O4S B2966922 Tert-butyl 2-amino-4-aminosulfonylbenzoate CAS No. 889856-25-1

Tert-butyl 2-amino-4-aminosulfonylbenzoate

Cat. No.: B2966922
CAS No.: 889856-25-1
M. Wt: 272.32
InChI Key: MYSYCNWLXDAVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-amino-4-aminosulfonylbenzoate” is an organic compound . It is a type of ester, which are commonly used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl esters of Nα-protected amino acids, has been described in the literature . These compounds are prepared from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “tert-Butyl 4-(2-amino-ethyl)-benzoate”, has been reported . The empirical formula is C13H19NO2 and the molecular weight is 221.30 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as tert-butyl 4-aminobenzoate, have been studied . For instance, the amination of tert-butyl 4-bromobenzoate using PdCl2 provides a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “tert-Butyl 4-(2-amino-ethyl)-benzoate”, have been reported . The empirical formula is C13H19NO2 and the molecular weight is 221.30 .

Safety and Hazards

When handling similar compounds, such as tert-butanol, it is recommended to use personal protective equipment as required, ensure adequate ventilation, remove all sources of ignition, take precautionary measures against static discharges, and avoid releasing the compound into the environment .

Properties

IUPAC Name

tert-butyl 2-amino-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)8-5-4-7(6-9(8)12)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYCNWLXDAVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate (5.0 g) in tetrahydrofuran solution (50 ml), 5% palladium carbon (500 mg) was added and the mixture was stirred under hydrogen atmosphere at room temperature for 1 hour. The insoluble compound was filtered out, and the filtrate was concentrated. The residue was diluted with ethyl acetate, then the insoluble compound was again filtered out. The filtrate was concentrated, and the residue was recrystallized from ethyl acetate/hexane to obtain the title compound (2.9 g).
Name
tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

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